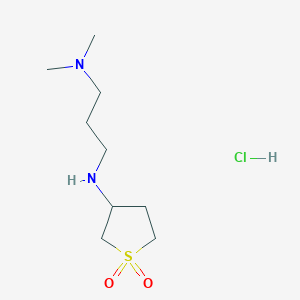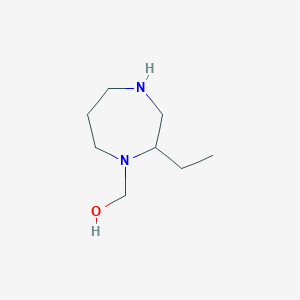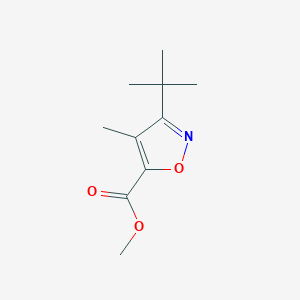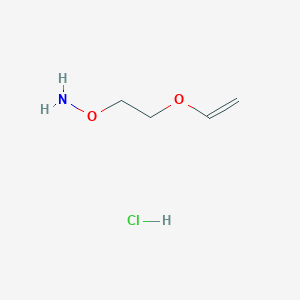
Methyl 4-cyano-2-fluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-2-fluoronicotinate: is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to the nicotinate ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2-fluoronicotinate can be synthesized through various methods. One common approach involves the reaction of 4-cyano-2-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-cyano-2-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different functional groups depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Substitution: Products with different substituents replacing the fluorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Various oxidized forms depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-cyano-2-fluoronicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated and cyano-substituted compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .
Wirkmechanismus
The mechanism by which methyl 4-cyano-2-fluoronicotinate exerts its effects is primarily through its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through these functional groups .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-cyano-2-chloronicotinate
- Methyl 4-cyano-2-bromonicotinate
- Methyl 4-cyano-2-iodonicotinate
Comparison: Methyl 4-cyano-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C8H5FN2O2 |
|---|---|
Molekulargewicht |
180.14 g/mol |
IUPAC-Name |
methyl 4-cyano-2-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H5FN2O2/c1-13-8(12)6-5(4-10)2-3-11-7(6)9/h2-3H,1H3 |
InChI-Schlüssel |
RIBSDWPZWTZXHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CN=C1F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,4'-(3,4-Dimethoxynaphtho[1,2,3,4-ghi]perylene-7,14-diyl)dianiline](/img/structure/B12832637.png)


![2-hexyldecyl 2-[5-[5-[3-(2-hexyldecoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate](/img/structure/B12832647.png)






